

Cy7.5 NHS Ester: A Technical Guide to Labeling Primary Amines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy7.5 NHS ester

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This in-depth technical guide provides a comprehensive overview of **Cy7.5 NHS ester**, a near-infrared (NIR) fluorescent dye crucial for labeling primary amines in biomolecules. Its applications are pivotal in various research and drug development areas, including in vivo imaging, flow cytometry, and fluorescence microscopy, where deep tissue penetration and minimal autofluorescence are paramount.^{[1][2]}

Core Concepts: The Chemistry of Labeling

Cy7.5 NHS (N-Hydroxysuccinimide) ester is an amine-reactive derivative of the cyanine 7.5 dye.^[3] The NHS ester functional group reacts efficiently and specifically with primary aliphatic amines, such as the ϵ -amino group of lysine residues found in proteins and antibodies, to form a stable, covalent amide bond.^{[4][5][6]} This reaction is highly pH-dependent, with optimal labeling occurring in a slightly basic environment (pH 8.3-8.5).^{[7][8]} At this pH, the primary amine is largely deprotonated and thus more nucleophilic, facilitating its attack on the carbonyl of the NHS ester.^{[6][9]} The reaction releases N-hydroxysuccinimide as a byproduct.^[10]

It is critical to use amine-free buffers, such as phosphate, carbonate-bicarbonate, or borate buffers, as buffers containing primary amines (e.g., Tris) will compete with the target biomolecule for reaction with the dye, reducing labeling efficiency.^{[5][11]}

Physicochemical and Spectral Properties

The selection of a fluorescent dye is dictated by its spectral properties and physical characteristics. Cy7.5 is favored for its long-wavelength emission in the near-infrared spectrum, which allows for deep tissue penetration and reduces interference from background autofluorescence in biological samples.^{[3][4]} Both standard (non-sulfonated) and sulfonated versions of **Cy7.5 NHS ester** are available, with the latter offering enhanced water solubility.^{[12][13]}

Table 1: Physicochemical Properties of **Cy7.5 NHS Ester** Variants

Property	Cy7.5 NHS Ester	Sulfo-Cy7.5 NHS Ester
Molecular Formula	C ₄₉ H ₅₂ BF ₄ N ₃ O ₄ ^[14]	C ₄₉ H ₄₈ K ₃ N ₃ O ₁₆ S ₄ ^[13]
Molecular Weight	833.8 g/mol ^[14]	1180.5 g/mol ^[13]
Solubility	DMSO, DMF, DCM ^[14]	Water, DMF, DMSO ^[13]
Appearance	Green Powder ^[3]	-
Storage	-20°C, desiccated, protected from light ^{[3][15]}	-20°C ^[13]

Table 2: Spectral Properties of **Cy7.5 NHS Ester** Variants

Property	Cy7.5 NHS Ester	Sulfo-Cy7.5 NHS Ester
Excitation Maximum (λ _{ex})	788 nm ^{[3][14]}	778 nm ^[13]
Emission Maximum (λ _{em})	808 nm ^{[3][14]}	797 nm ^[13]
Molar Extinction Coefficient (ε)	223,000 M ⁻¹ cm ⁻¹ ^{[3][14]}	222,000 M ⁻¹ cm ⁻¹ ^[13]
Quantum Yield (Φ)	0.1 ^[14]	0.21 ^[13]

Experimental Protocols

Successful labeling of biomolecules with **Cy7.5 NHS ester** requires careful attention to experimental parameters. The following protocols provide a general framework for labeling antibodies, which can be adapted for other proteins and biomolecules.

Reagent Preparation

- Antibody Preparation:
 - The antibody must be in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, PBS).[7]
[16] If the antibody is in a buffer containing primary amines like Tris, buffer exchange must be performed using dialysis or a desalting spin column.[16]
 - Adjust the antibody concentration to 2-10 mg/mL.[2][11] Higher concentrations generally improve labeling efficiency.[16][17]
 - Adjust the pH of the antibody solution to 8.3-8.5 using 1 M sodium bicarbonate solution if necessary.[16][18]
- **Cy7.5 NHS Ester** Stock Solution Preparation:
 - Allow the vial of **Cy7.5 NHS ester** to warm to room temperature before opening to prevent moisture condensation.[17]
 - Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][18]
 - Vortex briefly to ensure the dye is fully dissolved.[17] The stock solution should be used immediately or can be stored at -20°C for a short period, protected from light and moisture.[8]

Antibody Labeling Reaction

- Calculate the required volume of dye: A molar dye-to-antibody ratio of 10:1 to 20:1 is recommended for initial experiments.[16] The optimal ratio may need to be determined empirically for each specific antibody.[2]
 - Example Calculation for a 10:1 Molar Ratio:
 - $\text{mmol (Antibody)} = (\text{Antibody concentration in mg/mL} \times \text{Volume in mL}) / (\text{Antibody MW in mg/mmol})$
 - $\text{mmol (Dye)} = \text{mmol (Antibody)} \times 10$

- $\text{Volume of Dye } (\mu\text{L}) = (\text{mmol (Dye)} \times \text{Dye MW in mg/mmol}) / (\text{Dye stock concentration in mg}/\mu\text{L})$ [18]
- Reaction Incubation:
 1. Slowly add the calculated volume of the **Cy7.5 NHS ester** stock solution to the antibody solution while gently vortexing or stirring.[16]
 2. Incubate the reaction for 1-3 hours at room temperature (20-25°C), protected from light.[2]
[16] Gentle mixing during incubation can improve labeling efficiency.[19]
- (Optional) Quenching the Reaction:
 - The reaction can be stopped by adding a quenching buffer such as 1 M Tris-HCl or glycine to a final concentration of 50-100 mM.[5] This will react with any remaining unreacted NHS ester. Incubate for 10-15 minutes at room temperature.[5]

Purification of the Labeled Antibody

Purification is a critical step to remove unconjugated **Cy7.5 NHS ester**, which can cause high background in subsequent applications.[16]

- Method A: Gel Filtration/Desalting Spin Columns (e.g., Sephadex G-25)
 - Equilibrate the desalting column with an appropriate buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.[16]
 - Apply the reaction mixture to the center of the column resin.[16]
 - Centrifuge the column to collect the purified antibody conjugate. The larger labeled antibody will elute first, while the smaller, unconjugated dye molecules are retained in the resin.[16][20]
- Method B: Fast Protein Liquid Chromatography (FPLC)
 - Equilibrate a gel filtration column (e.g., Superdex 200) with PBS.[16]
 - Load the reaction mixture onto the column.[16]

- Collect fractions and monitor the absorbance at 280 nm (for protein) and ~788 nm (for Cy7.5 dye).[16]
- Pool the fractions containing the labeled antibody, which will be in the first peak to elute. [16]

Characterization of the Conjugate: Degree of Labeling (DOL)

The DOL, representing the average number of dye molecules conjugated to each antibody molecule, should be determined to ensure consistency between batches.[16]

- Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the absorbance maximum of Cy7.5 (~788 nm, though some protocols use ~750 nm or ~756 nm for similar dyes).[2][16]
- Calculate the DOL using the following formula:

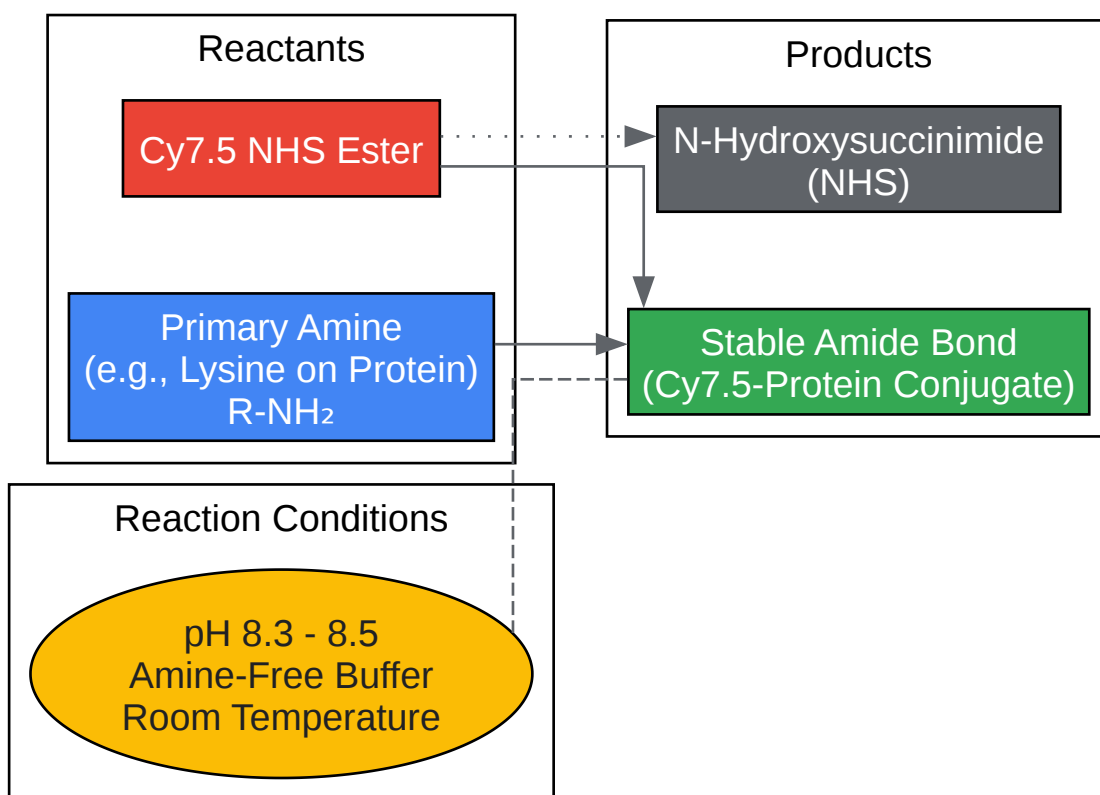
$$\text{DOL} = (A_{\text{max}} / \epsilon_{\text{dye}}) / ((A_{280} - (A_{\text{max}} \times \text{CF})) / \epsilon_{\text{protein}})$$

- A_{max} : Absorbance at the dye's maximum absorbance wavelength.
- A_{280} : Absorbance at 280 nm.
- ϵ_{dye} : Molar extinction coefficient of **Cy7.5 NHS ester** (~223,000 M⁻¹cm⁻¹).[3][14]
- $\epsilon_{\text{protein}}$: Molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[16]
- CF: Correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy7 dyes).[2]

An optimal DOL is typically between 2 and 10, depending on the antibody and its intended application.[2]

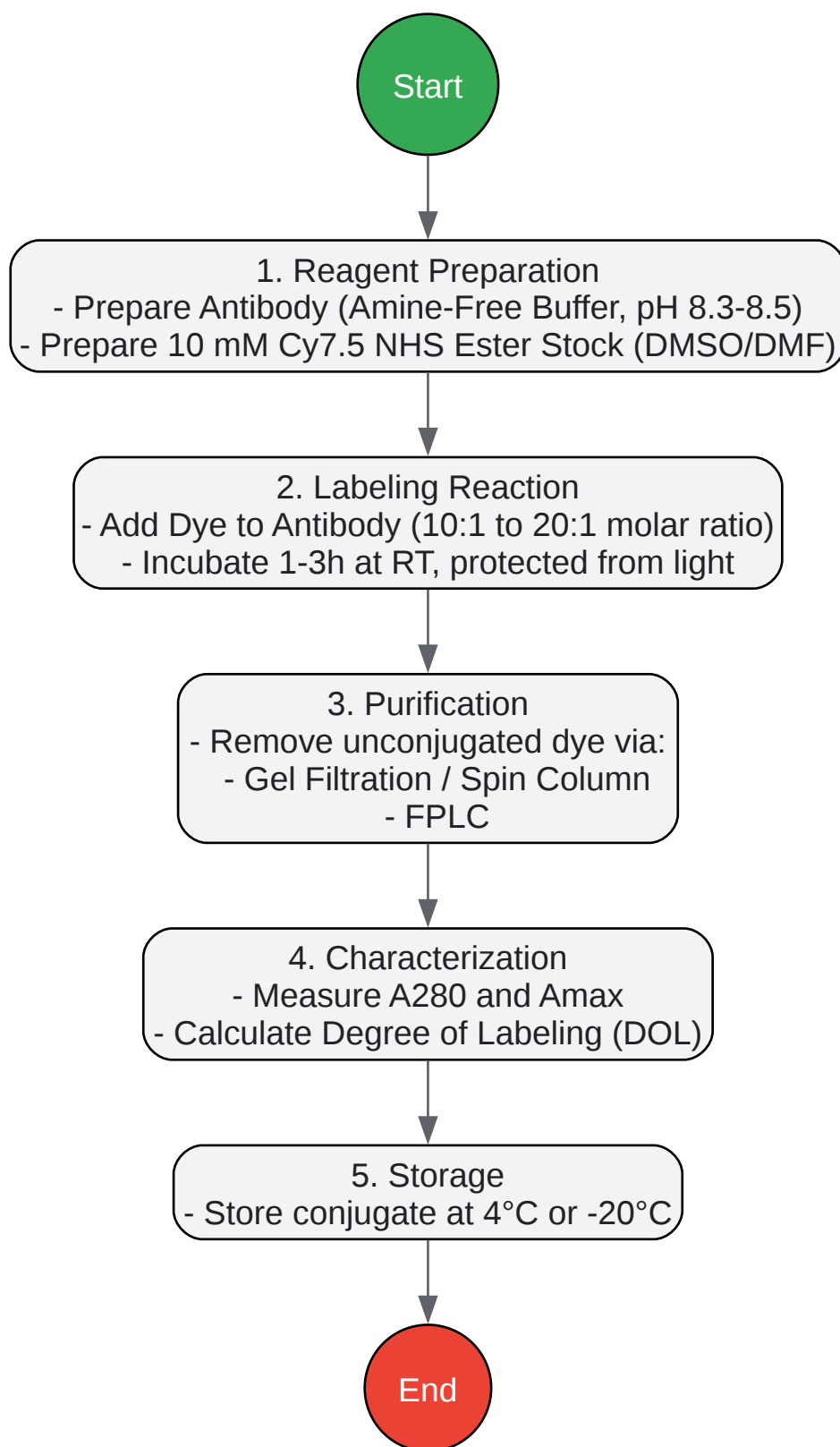
Visualizing the Process

To better illustrate the core concepts and workflows, the following diagrams have been generated.



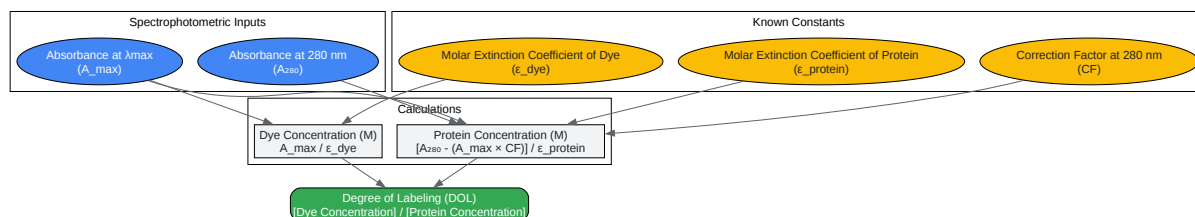
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Caption: Reaction of **Cy7.5 NHS ester** with a primary amine.



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Caption: Experimental workflow for antibody labeling.



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Caption: Logical relationship for DOL calculation.

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References

- 1. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyanine 7.5 NHS ester (A270180) | Antibodies.com [antibodies.com]
- 4. Cyanine 7.5 monosuccinimidyl ester [equivalent to Cy7.5® NHS ester] | AAT Bioquest [aatbio.com]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. glenresearch.com [glenresearch.com]
- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]
- 9. cedarlanelabs.com [cedarlanelabs.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. de.lumiprobe.com [de.lumiprobe.com]
- 13. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]
- 14. Cy7.5 NHS ester, 2708152-94-5 | BroadPharm [broadpharm.com]
- 15. apexbt.com [apexbt.com]
- 16. benchchem.com [benchchem.com]
- 17. biotium.com [biotium.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Cy7.5 NHS Ester: A Technical Guide to Labeling Primary Amines]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554537#cy7-5-nhs-ester-for-labeling-primary-amines>]

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